6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
This compound is a triazolopyridazine derivative featuring a 4-chlorophenyl group at position 6 and a 2-oxoethylpiperazine moiety substituted with a 2-methoxyphenyl group at position 2 (Figure 1). The presence of the piperazine linker and aryl substituents suggests enhanced binding affinity to target proteins, as seen in related compounds .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3/c1-34-21-5-3-2-4-20(21)28-12-14-29(15-13-28)23(32)16-30-24(33)31-22(27-30)11-10-19(26-31)17-6-8-18(25)9-7-17/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXZTQAKQUBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves multiple steps. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by a triazolo-pyridazine core, which is known for its diverse biological activities. Its molecular formula is C27H29ClN6O3, and it has a molecular weight of approximately 526.0 g/mol. The presence of the piperazine moiety is noteworthy as it often contributes to the pharmacological properties of compounds.
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of the piperazine ring in this compound may enhance its interaction with neurotransmitter receptors, potentially leading to improved mood-regulating properties. Studies have shown that similar structures can influence serotonin and dopamine pathways, which are critical in the treatment of depression .
2. Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds with triazole and pyridazine functionalities have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that modifications to the triazolo-pyridazine framework can lead to enhanced cytotoxicity against specific cancer cell lines .
3. Antimicrobial Activity
There is emerging evidence that compounds containing triazole rings possess antimicrobial properties. The unique electronic configuration and steric hindrance offered by the chlorophenyl and methoxyphenyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in pathogens .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the triazolo-pyridazine structure. Modifications to the substituents on the piperazine ring can be explored to optimize biological activity and selectivity for specific targets.
Case Studies
Case Study 1: Antidepressant Efficacy
In a study published in Pharmacology Biochemistry and Behavior, researchers synthesized various piperazine derivatives, including those similar to the target compound. They evaluated their effects on animal models for depression and found that certain modifications led to significant reductions in depressive-like behaviors compared to controls .
Case Study 2: Anticancer Screening
A study reported in Journal of Medicinal Chemistry investigated a series of triazolo-pyridazine derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited promising IC50 values, suggesting effective inhibition of tumor growth through targeted mechanisms .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Biological Activity
The compound 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN7O |
| Molecular Weight | 425.92 g/mol |
| LogP | 3.7968 |
| Polar Surface Area | 75.93 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines in vitro. A study reported that certain quinazolinone derivatives demonstrated broad-spectrum antitumor activity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The inhibition growth percent (IGP) was notably high for certain derivatives in the NCI-60 Human Tumor Cell Lines Screen.
2. Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Similar triazole derivatives have been evaluated for antifungal activity against strains of Candida and other pathogens. The structure-function relationship indicates that modifications in the piperazine moiety can enhance antifungal efficacy .
3. Neuropharmacological Effects
Given its piperazine component, this compound may interact with neurotransmitter systems. Piperazine derivatives are often explored for their potential as anxiolytics or antidepressants. Research has indicated that compounds with similar piperazine structures can modulate serotonin receptors, suggesting potential applications in treating mood disorders .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various kinases and phospholipases, which are crucial in cancer progression and inflammation .
- Receptor Interaction : The piperazine moiety likely facilitates interaction with neurotransmitter receptors, influencing neurochemical pathways .
Case Studies
Several studies provide insights into the biological activities of related compounds:
- Antitumor Studies : A derivative was tested against multiple cancer cell lines showing an IGP of over 20% in sensitive lines like MCF7 and HCT116 (colon cancer) .
- Antifungal Activity : In vitro tests demonstrated that certain structural analogs inhibited fungal growth effectively compared to standard antifungal agents .
- Neuropharmacological Evaluation : A study on similar piperazine derivatives indicated significant anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Similar Triazolopyridazine/Pyridazinone Derivatives
| Compound Name | Core Structure | Substituents | Key Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazin-3-one | 6-(4-chlorophenyl), 2-(2-oxoethylpiperazine with 2-methoxyphenyl) | Chlorophenyl, methoxyphenyl, piperazine | |
| 6-(2-Chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one | Pyridazin-3-one | 6-(2-chlorophenyl), 2-(2-oxoethylpiperazine with 4-chlorophenyl) | Dichlorophenyl, piperazine | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol | Thiazolo[3,2-b]triazole | Piperazine with 3-chlorophenyl, methoxy/ethoxy-substituted benzyl | Chlorophenyl, methoxy, ethoxy | |
| AZD5153 (Bromodomain Inhibitor) | Triazolo[4,3-b]pyridazine | Bivalent piperazine-phenoxy linker, methoxy group | Piperazine, methoxy, bivalent binding |
Key Observations :
Substituent Positioning : The target compound’s 4-chlorophenyl group at position 6 contrasts with the 2-chlorophenyl in ’s analog, which may alter steric interactions in receptor binding .
Core Heterocycle: Unlike thiazolo-triazole hybrids () or pyridazinones (), the triazolo[4,3-b]pyridazin-3-one core in the target compound offers a unique π-conjugated system for protein interactions, akin to AZD5153’s bromodomain-binding scaffold .
Key Points :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
